molecular formula C12H15N B14725830 1-(2-Phenylethenyl)pyrrolidine CAS No. 6908-73-2

1-(2-Phenylethenyl)pyrrolidine

Cat. No.: B14725830
CAS No.: 6908-73-2
M. Wt: 173.25 g/mol
InChI Key: OMRYFORMTXHEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethenyl)pyrrolidine is a pyrrolidine derivative characterized by a phenylethenyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidine derivatives are widely studied due to their versatility in organic synthesis and biological activity, including roles as enzyme inhibitors or pharmacophores . The phenylethenyl moiety introduces conjugation, which may influence electronic properties and reactivity compared to non-conjugated analogs .

Properties

CAS No.

6908-73-2

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1-(2-phenylethenyl)pyrrolidine

InChI

InChI=1S/C12H15N/c1-2-6-12(7-3-1)8-11-13-9-4-5-10-13/h1-3,6-8,11H,4-5,9-10H2

InChI Key

OMRYFORMTXHEKG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenylethenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with styrene under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-pressure conditions to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

1-(2-Phenylethenyl)pyrrolidine can be compared with other similar compounds to highlight its uniqueness:

Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and biological properties. Its phenylethenyl group provides additional sites for functionalization, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Substituents/Modifications Key Properties/Applications Reference
1-(1-Phenylethenyl)pyrrolidine Phenylethenyl group at N1 (isomeric position) Structural isomer; potential synthetic intermediate
1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine Methoxy, nitro groups on phenyl ring High-yield synthesis (82%); novel adduct
1-(4-(Phenylethynyl)decan-4-yl)pyrrolidine Ethynyl group, decane chain Lipophilic; NMR-characterized
1-(2-Aminoethyl)pyrrolidine derivatives Aminoethyl side chain AChE inhibitors; moderate-to-good yields
1-(1-(3,4-Dimethoxyphenyl)-2-phenylethenyl)pyrrolidine Methoxy-substituted phenyl ring Enhanced electronic conjugation
1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine Fluorophenyl substitution Electron-withdrawing effects; potential CNS activity

Physicochemical Properties

  • Lipophilicity : Ethynyl- and cyclohexyl-substituted derivatives (e.g., 4j, 4v) exhibit increased hydrophobicity compared to the phenylethenyl analog, influencing solubility and membrane permeability .
  • Stability : Degradation studies of 1-(2-hydroxyethyl)pyrrolidine revealed pyrrolidine and nitrosamines as byproducts, suggesting that substituents like phenylethenyl may alter stability profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.